Cas no 2228426-52-4 (methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate)

Methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional structure combining an ester group and a morpholine moiety. The compound’s reactive amine and ester functionalities make it useful in peptide coupling, pharmaceutical research, and the development of bioactive molecules. Its morpholine ring enhances solubility and stability, facilitating applications in medicinal chemistry. The compound’s well-defined structure allows for precise modifications, enabling tailored synthesis of complex derivatives. Suitable for controlled reactions, it serves as a key building block in the preparation of pharmacologically active compounds, offering researchers a reliable and efficient synthetic pathway.
methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate structure
2228426-52-4 structure
商品名:methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate
CAS番号:2228426-52-4
MF:C10H20N2O3
メガワット:216.277402877808
CID:5975293
PubChem ID:165626007

methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate 化学的及び物理的性質

名前と識別子

    • methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate
    • EN300-1788010
    • 2228426-52-4
    • インチ: 1S/C10H20N2O3/c1-14-10(13)9(8-11)2-3-12-4-6-15-7-5-12/h9H,2-8,11H2,1H3
    • InChIKey: PTDWMDYQRSULHF-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(CC1)CCC(C(=O)OC)CN

計算された属性

  • せいみつぶんしりょう: 216.14739250g/mol
  • どういたいしつりょう: 216.14739250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 64.8Ų

methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1788010-0.5g
methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate
2228426-52-4
0.5g
$987.0 2023-09-19
Enamine
EN300-1788010-0.1g
methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate
2228426-52-4
0.1g
$904.0 2023-09-19
Enamine
EN300-1788010-10g
methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate
2228426-52-4
10g
$4421.0 2023-09-19
Enamine
EN300-1788010-2.5g
methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate
2228426-52-4
2.5g
$2014.0 2023-09-19
Enamine
EN300-1788010-10.0g
methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate
2228426-52-4
10g
$4421.0 2023-06-03
Enamine
EN300-1788010-1g
methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate
2228426-52-4
1g
$1029.0 2023-09-19
Enamine
EN300-1788010-0.05g
methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate
2228426-52-4
0.05g
$864.0 2023-09-19
Enamine
EN300-1788010-0.25g
methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate
2228426-52-4
0.25g
$946.0 2023-09-19
Enamine
EN300-1788010-5.0g
methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate
2228426-52-4
5g
$2981.0 2023-06-03
Enamine
EN300-1788010-1.0g
methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate
2228426-52-4
1g
$1029.0 2023-06-03

methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate 関連文献

methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoateに関する追加情報

Methyl 2-(Aminomethyl)-4-(Morpholin-4-yl)butanoate (CAS No. 2228426-52-4): An Overview of a Promising Compound in Medicinal Chemistry

Methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate (CAS No. 2228426-52-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its aminomethyl and morpholin-4-yl functional groups, exhibits a range of biological activities that make it a valuable candidate for drug development.

The chemical structure of methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate consists of a butanoate backbone with an aminomethyl group attached to the second carbon and a morpholin-4-yl group attached to the fourth carbon. The presence of these functional groups imparts specific properties to the molecule, such as enhanced solubility, stability, and bioavailability. These characteristics are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles, which are essential for its potential use in therapeutic applications.

Recent studies have highlighted the potential of methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate in various biological systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro experiments demonstrated that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate has also shown potential as an antiviral agent. A study published in Antiviral Research reported that this compound exhibits significant activity against several viral strains, including influenza A virus and herpes simplex virus. The mechanism of action appears to involve the inhibition of viral replication through interference with viral protein synthesis. This finding opens up new avenues for the development of antiviral therapies targeting these pathogens.

The pharmacological profile of methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate has been further elucidated through preclinical studies. Animal models have demonstrated that this compound is well-tolerated and exhibits low toxicity, which is a critical factor for its potential use in clinical settings. Moreover, its ability to cross the blood-brain barrier has been confirmed, suggesting its potential utility in central nervous system (CNS) disorders.

Clinical trials are currently underway to evaluate the safety and efficacy of methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.

In conclusion, methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate (CAS No. 2228426-52-4) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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